molecular formula C12H16N2O4S B8291037 Diethyl 2-((3-methylisothiazol-5-ylamino)methylene)malonate

Diethyl 2-((3-methylisothiazol-5-ylamino)methylene)malonate

Cat. No. B8291037
M. Wt: 284.33 g/mol
InChI Key: RCFGXAUGOZGVSX-UHFFFAOYSA-N
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Patent
US09399648B2

Procedure details

Diethyl 2-((3-methylisothiazol-5-ylamino)methylene)malonate (10 g, 35.17 mmol) was added to refluxing diphenyl ether (40 mL) and the reaction was held at reflux (259° C.) for 3.5 h. After the starting material had been consumed, the reaction was allowed to cool to room temperature. The product was precipitated as a dark brown solid by adding diethyl ether (100 mL) to the cooled reaction mixture. The solid was filtered, washed with ether and allowed to air dry. The product ethyl 3-methyl-4-oxo-4,7-dihydroisothiazolo[5,4-b]pyridine-5-carboxylate was obtained as a brown powder (5.5 g, 66% yield). LC/MS m/z 239.0 [M+H]+, retention time 0.91 min (RP-C18, 10-99% CH3CN/0.05% TFA over 3 min).

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[C:5]([NH:7][CH:8]=[C:9]([C:15]([O:17]CC)=O)[C:10]([O:12][CH2:13][CH3:14])=[O:11])[S:4][N:3]=1>C1(OC2C=CC=CC=2)C=CC=CC=1>[CH3:1][C:2]1[C:6]2[C:15](=[O:17])[C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:8][NH:7][C:5]=2[S:4][N:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=NSC(=C1)NC=C(C(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
259 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the starting material had been consumed
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The product was precipitated as a dark brown solid
ADDITION
Type
ADDITION
Details
by adding diethyl ether (100 mL)
CUSTOM
Type
CUSTOM
Details
to the cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
to air dry

Outcomes

Product
Name
Type
product
Smiles
CC1=NSC=2NC=C(C(C21)=O)C(=O)OCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.